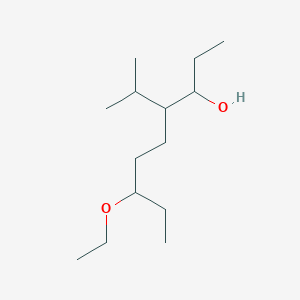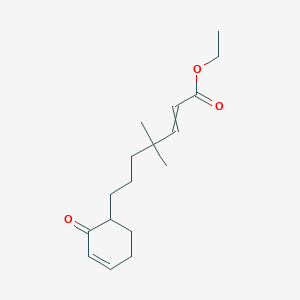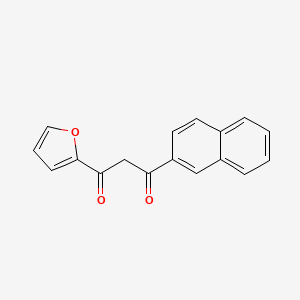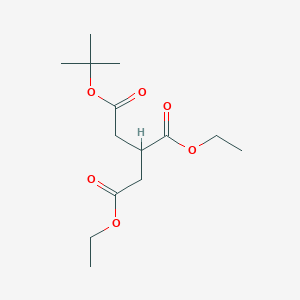
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate is an organic compound characterized by its complex structure, which includes a tert-butyl group, two ethyl groups, and three carboxylate groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of propane-1,2,3-tricarboxylic acid, which can be synthesized from fumaric acid . The carboxylic acid groups are then esterified using tert-butyl alcohol and ethyl alcohol under acidic conditions to form the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or alcohols.
科学研究应用
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate involves its interaction with various molecular targets. For example, esters of propane-1,2,3-tricarboxylic acid are known to inhibit the enzyme aconitase, thereby interfering with the Krebs cycle . This inhibition can affect cellular metabolism and energy production.
相似化合物的比较
Similar Compounds
Propane-1,2,3-tricarboxylic acid: A simpler analog without the tert-butyl and ethyl groups.
1-Propene-1,2,3-tricarboxylic acid, tributyl ester: Another ester derivative with different alkyl groups.
2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate: A compound with trimethylsilyl groups instead of tert-butyl and ethyl groups.
Uniqueness
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate is unique due to its specific combination of tert-butyl and ethyl groups, which can impart distinct chemical and physical properties
属性
CAS 编号 |
90016-14-1 |
|---|---|
分子式 |
C14H24O6 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
3-O-tert-butyl 1-O,2-O-diethyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-11(15)8-10(13(17)19-7-2)9-12(16)20-14(3,4)5/h10H,6-9H2,1-5H3 |
InChI 键 |
CHKJKKPWWHUBAI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(CC(=O)OC(C)(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)
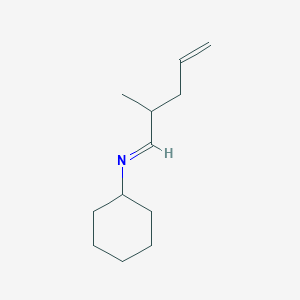
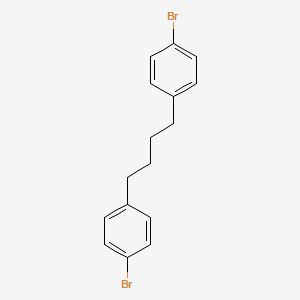
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
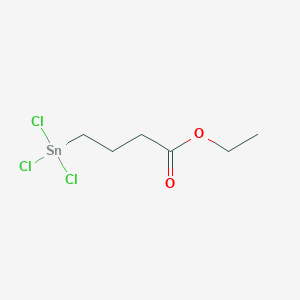
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
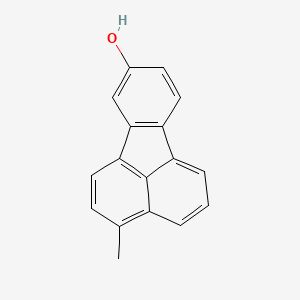
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
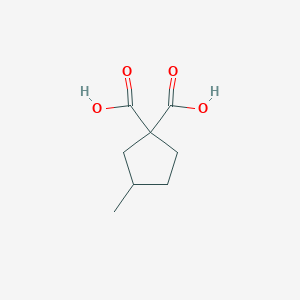
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
